2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate
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Overview
Description
2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate is a complex organic compound with a molecular formula of C18H13BrN4O5 and a molecular weight of 445.224 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety, a brominated phenyl group, and a succinate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate typically involves multiple steps, including the formation of the benzimidazole core, bromination, and esterification. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Subsequent steps include bromination using bromine or N-bromosuccinimide (NBS) and esterification with succinic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the brominated phenyl group, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce various substituted benzimidazole compounds.
Scientific Research Applications
2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The brominated phenyl group may enhance the compound’s binding affinity to its targets, while the succinate ester can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities with the benzimidazole moiety.
Benzimidazole derivatives: Compounds such as benzimidazole and its substituted derivatives have similar core structures and biological activities.
Uniqueness
2-(3-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-5-bromo-4-oxidophenyl)succinate is unique due to its combination of a benzimidazole core, a brominated phenyl group, and a succinate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H13BrN4O5-2 |
---|---|
Molecular Weight |
445.2 g/mol |
IUPAC Name |
(2R)-2-[3-bromo-5-(6-carbamimidoyl-1H-benzimidazol-2-yl)-4-hydroxyphenyl]butanedioate |
InChI |
InChI=1S/C18H15BrN4O5/c19-11-4-8(9(18(27)28)6-14(24)25)3-10(15(11)26)17-22-12-2-1-7(16(20)21)5-13(12)23-17/h1-5,9,26H,6H2,(H3,20,21)(H,22,23)(H,24,25)(H,27,28)/p-2/t9-/m1/s1 |
InChI Key |
SJMNJNRKVVVGRB-SECBINFHSA-L |
Isomeric SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=C(C(=CC(=C3)[C@@H](CC(=O)[O-])C(=O)[O-])Br)O |
Canonical SMILES |
C1=CC2=C(C=C1C(=N)N)NC(=N2)C3=C(C(=CC(=C3)C(CC(=O)[O-])C(=O)[O-])Br)O |
Origin of Product |
United States |
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